2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-20-14-7-5-4-6-13(14)15(19)17-9-11-18-10-8-16-12(18)2/h4-8,10H,3,9,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAZQLMHECUZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative known for its antimicrobial properties.
Omeprazole: Contains a benzimidazole ring and is used as a proton pump inhibitor.
Tinidazole: Similar to metronidazole, used for its antiprotozoal and antibacterial activities
Uniqueness
2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives. Its ethoxy group and benzamide moiety provide additional sites for chemical modification, potentially leading to the development of new derivatives with enhanced properties .
Biological Activity
2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Imidazole Ring : The imidazole moiety can be synthesized through condensation reactions involving glyoxal and ammonia.
- Ether Linkage Formation : Reaction with ethylene glycol derivatives under acidic or basic conditions to form the ether linkage.
- Benzamide Formation : The final step involves coupling the imidazole derivative with a benzoyl chloride derivative.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can facilitate coordination with metal ions, while the ethoxy group enhances lipophilicity, potentially improving cellular uptake.
Antimicrobial Activity
Studies have shown that compounds containing imidazole rings often exhibit antimicrobial properties. For instance, related compounds have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Potential
Research indicates that benzamide derivatives can inhibit cancer cell proliferation. For example, analogs of this compound have been investigated for their ability to induce apoptosis in various cancer cell lines.
Case Study Example :
A study conducted on breast cancer cell lines demonstrated that treatment with a related benzamide compound resulted in a significant reduction in cell viability, attributed to the induction of apoptosis through caspase activation.
Drug Development
The unique structure of this compound positions it as a candidate for further development in therapeutic applications, particularly in oncology and infectious diseases.
Clinical Trials
Currently, there are ongoing clinical trials assessing the efficacy of similar compounds in treating resistant bacterial infections and specific types of cancer. Preliminary results suggest promising outcomes, warranting further investigation.
Q & A
Q. What are the standard synthetic routes for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like 2-methylimidazole derivatives. For example, a benzimidazole-containing intermediate can be synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., using anhydrous solvents and catalysts like potassium carbonate). Intermediate purity is verified using melting point analysis, IR spectroscopy, and -/-NMR . Elemental analysis (C, H, N) is critical to confirm stoichiometry, with deviations >0.4% requiring re-purification .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation employs a combination of spectroscopic and crystallographic methods:
- Spectroscopy : IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm). -NMR resolves ethoxy protons (~1.3 ppm, triplet) and imidazole protons (~6.8–7.2 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with R-factors <0.05 indicating high precision. Torsion angles and bond lengths validate spatial arrangement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Q. What computational methods predict the compound’s biological targets and binding modes?
Molecular docking (AutoDock Vina, Schrödinger Suite) screens against targets like kinases or GPCRs. Pharmacophore modeling prioritizes imidazole and benzamide moieties as critical interaction sites. For example, imidazo[2,1-b]thiazole analogs show anti-cancer activity via ATP-binding pocket inhibition . MD simulations (>100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement.
Q. What degradation pathways occur under varying pH and temperature conditions?
- Acidic hydrolysis : Amide bond cleavage generates 2-ethoxybenzoic acid and 2-(2-methylimidazol-1-yl)ethylamine, confirmed by UHPLC/MS/MS .
- Oxidative degradation : LC-HRMS identifies hydroxylated byproducts (e.g., m/z +16). Stability studies (ICH guidelines) recommend storage at 4°C in inert atmospheres to minimize decomposition.
Methodological Tables
Table 1. Key Analytical Techniques for Structural Validation
| Technique | Parameters Analyzed | Acceptable Criteria |
|---|---|---|
| -NMR | Ethoxy protons, imidazole protons | δ 1.3 ppm (t), δ 6.8–7.2 ppm |
| X-ray diffraction | R-factor, bond length (C-N) | R <0.05, 1.33 ± 0.02 Å |
| Elemental analysis | %C, %H, %N | Deviation ≤0.3% |
Table 2. Comparison of Pharmacological Activities in Analogous Compounds
| Compound Class | Target Pathway | IC (nM) | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | EGFR kinase inhibition | 12.5 ± 1.2 | |
| Benzimidazole-amide hybrids | Antimicrobial (S. aureus) | MIC 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
